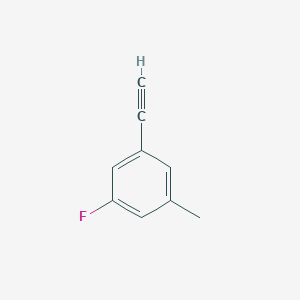

1-Ethynyl-3-fluoro-5-methylbenzene

Descripción general

Descripción

1-Ethynyl-3-fluoro-5-methylbenzene is a chemical compound with the molecular formula C9H7F . It has a molecular weight of 134.15 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound might involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

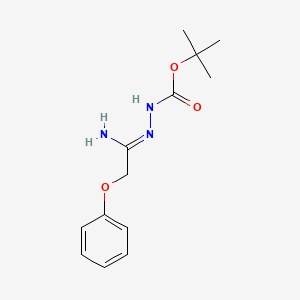

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

As a benzene derivative, this compound can undergo electrophilic aromatic substitution reactions . The exact reactions it can participate in would depend on the specific conditions and reactants present.

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Radioligand for Imaging Brain Receptors

1-Ethynyl-3-fluoro-5-methylbenzene has been used in the synthesis and characterization of radioligands for imaging brain metabotropic glutamate receptors (mGluR5) in monkeys. Studies using [11C]SP203, a compound containing this chemical structure, have shown it to provide a significant mGluR5-specific signal in the monkey brain. However, its suitability for mGluR5 quantification in the monkey brain was limited, warranting further evaluation in humans (Siméon et al., 2012).

Oligonucleotide Synthesis

Research on oligonucleotides has involved this compound, particularly in the creation of novel nucleotide analogs. For instance, the synthesis of oligonucleotides using a nucleotide analog with an ethynylfluorobenzene as a nucleobase surrogate showed enhanced duplex stability compared to traditional moieties (Griesang & Richert, 2002).

π-π Stacking Affinity in Chemical Structures

A theoretical study focused on the stacking affinity of 1,3,5-triethynylbenzene, a compound structurally related to this compound, found that the ethynyl substituent enhances the stacking affinity of the arene. This property is significant for understanding molecular interactions and designing new materials (Lucas et al., 2011).

Photoelectron Diffraction in Molecular Imaging

In molecular imaging, this compound was used in a study demonstrating an experimental method for recording snapshot diffraction images of polyatomic gas-phase molecules. This technique can probe time-dependent changes in molecular geometry during photochemical reactions with high temporal and spatial resolution (Boll et al., 2013).

Liquid-Crystalline Polymers

Research on liquid-crystalline polymers included compounds such as 1,4-bis[(3‘-fluoro-4‘-n-alkoxyphenyl)ethynyl]toluenes, which mimic the thermotropic behavior of certain polynorbornenes. These studies contribute to the development of advanced materials with specific thermal and physical properties (Pugh et al., 1997).

Safety and Hazards

The compound has been classified as flammable (GHS02) and it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding ignition sources (P210), keeping the container tightly closed (P233), and using protective gloves/eye protection/face protection (P280) .

Mecanismo De Acción

Target of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound may interact with electrophiles as part of its mechanism of action.

Mode of Action

1-Ethynyl-3-fluoro-5-methylbenzene, like other benzene derivatives, can undergo a two-step mechanism involving electrophilic substitution reactions . In the first, slow or rate-determining step, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests it may influence pathways involving aromatic compounds .

Pharmacokinetics

The compound’s molecular weight (13415) and physical form (liquid) suggest it may have certain pharmacokinetic properties .

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution suggests it may result in the formation of substituted benzene rings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is 4 degrees Celsius , suggesting that temperature could impact its stability. Additionally, the compound is classified as a flammable liquid , indicating that it should be handled and stored carefully to prevent accidents.

Análisis Bioquímico

Biochemical Properties

1-Ethynyl-3-fluoro-5-methylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the formation of covalent bonds between the ethynyl group and the active sites of enzymes, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds that result in enzyme inhibition or activation. This compound can also interact with DNA and RNA, leading to changes in gene expression. The binding interactions with biomolecules are often mediated by the ethynyl and fluoro groups, which enhance the compound’s reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell growth and viability in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate enzyme activity without causing significant adverse effects. At high doses, this compound can be toxic, leading to cellular damage and organ dysfunction. Threshold effects are often observed, where a specific dosage level results in a marked change in the compound’s impact .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its chemical properties, including its lipophilicity and reactivity .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The activity and function of this compound are influenced by its subcellular localization, as it can interact with organelle-specific enzymes and proteins .

Propiedades

IUPAC Name |

1-ethynyl-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUSZBMREDOLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960589-12-2 | |

| Record name | 1-ethynyl-3-fluoro-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)